REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH2:13][C:14]#[N:15])([O-:3])=[O:2].O>C1COCC1>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10]([NH:9][CH:8]=[C:7]2[CH2:13][CH2:14][NH2:15])=[CH:11][CH:12]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)CC#N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treat with 90 mL 1 M
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CONCENTRATION
|
Details
|
Concentrate to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
partition the residue between 5 N HCl and EtOAc
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with EtOAc
|
Type
|
ADDITION
|
Details
|
Treat the aqueous layer with 5 N NaOH
|
Type
|
EXTRACTION
|
Details
|
extract 3 times with 10% MeOH in EtOAc
|
Type
|
CUSTOM
|
Details
|
Purify
|
Type
|
CUSTOM
|
Details
|
by flushing the extracts through a pad of 100 g SCX ion exchange resin
|
Type
|
WASH
|
Details
|
rinsing with 2 liters of MeOH which
|
Type
|
WASH
|
Details
|
eluting with the 2 M NH3 in MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C2NC=C(CCN)C2=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |